3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one
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Overview
Description
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one: is an organic compound with the molecular formula C10H18O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and four methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2,4,4-tetramethylcyclobutanone and methanol.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid catalyst like sulfuric acid or hydrochloric acid.
Methoxylation: The key step involves the methoxylation of the cyclobutanone ring, where methanol reacts with the carbonyl group to form the dimethoxy derivative.
Purification: The product is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The methoxy groups and the carbonyl group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one: Similar structure but with a hydroxyl group instead of methoxy groups.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: Contains two carbonyl groups instead of methoxy groups.
Uniqueness
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one is unique due to the presence of both methoxy and methyl groups on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOHVNZQJMQWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C1(OC)OC)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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